3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these rings in a single molecule can impart unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the construction of the thiophene and pyrazole rings followed by their coupling. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound in the presence of a base . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with hydrazine or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted thiophene or pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological targets, influencing pathways related to inflammation, cell proliferation, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine, which have been studied for their anti-inflammatory and analgesic properties.
Uniqueness
3-(3-Ethylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which can confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-(3-ethylthiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-4-5-14-10(7)8-6-9(11)13(2)12-8/h4-6H,3,11H2,1-2H3 |
InChI Key |
KLJWKRLWHIKUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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